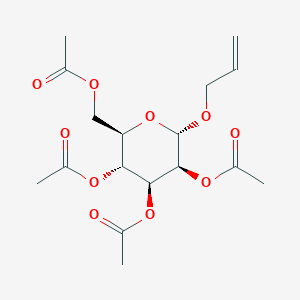
4-aminodihydro-2H-1,2-Oxazin-3(4H)-one
Overview
Description
4-aminodihydro-2H-1,2-oxazin-3(4H)-one, also known as AOZ, is a heterocyclic organic compound. It is a synthetic analog of the amino acid proline, and its structure contains a five-membered ring system. AOZ has gained significant attention in scientific research due to its potential applications in various fields, such as medicinal chemistry and material science.
Mechanism of Action
The mechanism of action of 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one is not fully understood. However, studies have suggested that 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one may act as a prodrug, which is converted to its active form in the body. 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which could explain its antimicrobial properties. 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has also been shown to inhibit the activity of enzymes involved in the metabolism of glucose, which could explain its potential applications in the treatment of diabetes.
Biochemical and Physiological Effects:
4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one can inhibit the growth of various bacterial and fungal strains. 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has also been shown to reduce the levels of glucose in the blood of diabetic mice. In addition, 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has been shown to have antioxidant properties, which could be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of new materials and polymers. However, 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has some limitations for lab experiments. It is not stable under acidic conditions, and it can decompose at high temperatures.
Future Directions
There are several future directions for the study of 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one. In medicinal chemistry, further studies are needed to investigate the potential of 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one as a drug candidate for the treatment of various diseases. In material science, 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one could be used as a building block for the synthesis of new materials with unique properties. In addition, further studies are needed to understand the mechanism of action of 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one and its biochemical and physiological effects.
Scientific Research Applications
4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and neurodegenerative diseases. 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has also been studied for its antimicrobial properties, which could be useful in the development of new antibiotics. In material science, 4-aminodihydro-2H-1,2-Oxazin-3(4H)-one has been used as a building block for the synthesis of new polymers and materials with unique properties.
properties
IUPAC Name |
4-aminooxazinan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-3-1-2-8-6-4(3)7/h3H,1-2,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVDISMUKXOSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC(=O)C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3220103.png)
![3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3220111.png)


![1-(Hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-ethanone hydrochloride](/img/structure/B3220132.png)


![3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B3220152.png)



![3a-(Trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B3220171.png)
![3a-(Difluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one](/img/structure/B3220172.png)
![5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B3220186.png)